molecular formula C6H9F2NO2 B1472557 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid CAS No. 1627953-21-2

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid

Cat. No.: B1472557
CAS No.: 1627953-21-2
M. Wt: 165.14 g/mol
InChI Key: HPNWKUPLYXQOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H9F2NO2 and its molecular weight is 165.14 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3,3-Difluoropyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretin hormones . The interaction between this compound and DPP-IV is characterized by competitive inhibition, which can influence glucose metabolism and insulin secretion . Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolic processing .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those related to glucose metabolism and insulin secretion . By inhibiting DPP-IV, this compound can enhance the activity of incretin hormones, leading to increased insulin secretion and improved glucose homeostasis . Furthermore, this compound may affect gene expression and cellular metabolism by modulating the activity of cytochrome P450 enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of DPP-IV, binding to the active site of the enzyme and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and glucose metabolism . Additionally, this compound may undergo metabolic processing by cytochrome P450 enzymes, resulting in various metabolites that can further influence cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the effects of this compound on cellular functions may diminish as the compound degrades . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular processes in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP-IV and enhance glucose metabolism without significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, N-dealkylation, and amide hydrolysis, resulting in various metabolites . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular functions . Additionally, phase II metabolic pathways, such as glucuronidation and glucosidation, further modify the compound and its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound is rapidly absorbed and distributed in different tissues, with maximal plasma concentrations achieved within an hour after administration . The majority of the compound is excreted through the urine, indicating renal clearance as a primary route of elimination . The distribution and transport of this compound can affect its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular compartments and organelles . The compound may be directed to specific subcellular locations through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells . Understanding the subcellular localization of this compound is crucial for elucidating its precise biochemical roles and potential therapeutic applications .

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)1-2-9(4-6)3-5(10)11/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNWKUPLYXQOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.